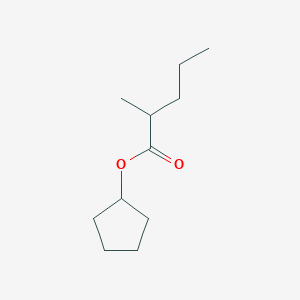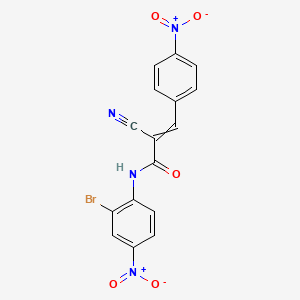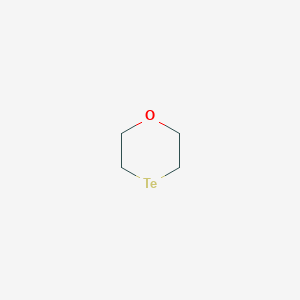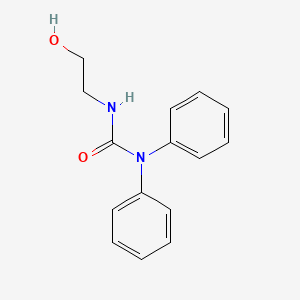
N-(2-Hydroxyethyl)-N',N'-diphenyl urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N’,N’-diphenyl urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxyethyl group and two phenyl groups attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’,N’-diphenyl urea typically involves the reaction of diphenylamine with ethylene carbonate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then reacts with urea to yield the desired product. The reaction conditions generally include a temperature range of 80-120°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of N-(2-Hydroxyethyl)-N’,N’-diphenyl urea can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as potassium carbonate or ammonium hydroxide can enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-N’,N’-diphenyl urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-N’,N’-diphenyl urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an additive in coatings and adhesives.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-N’,N’-diphenyl urea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the phenyl groups can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxyethyl)ethylene urea: Similar in structure but lacks the phenyl groups.
N,N’-Bis(2-hydroxyethyl)urea: Contains two hydroxyethyl groups instead of phenyl groups.
N-(2-Hydroxyethyl)urea: Contains only one hydroxyethyl group and no phenyl groups.
Uniqueness
N-(2-Hydroxyethyl)-N’,N’-diphenyl urea is unique due to the presence of both hydroxyethyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
6123-87-1 |
|---|---|
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-1,1-diphenylurea |
InChI |
InChI=1S/C15H16N2O2/c18-12-11-16-15(19)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,18H,11-12H2,(H,16,19) |
InChI-Schlüssel |
MTNIIWYHKGRXAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


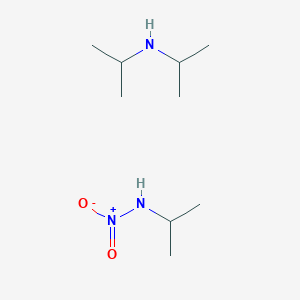
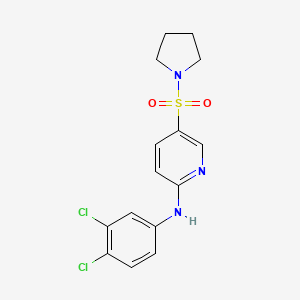
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
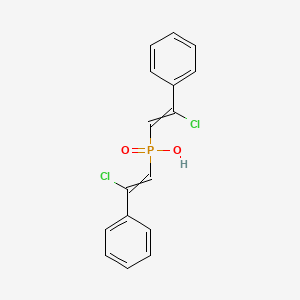
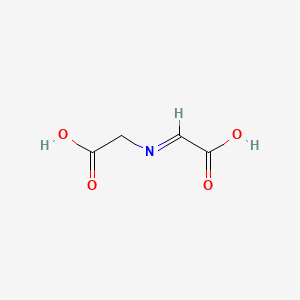

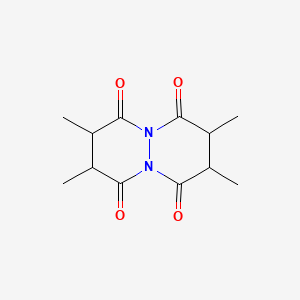
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
